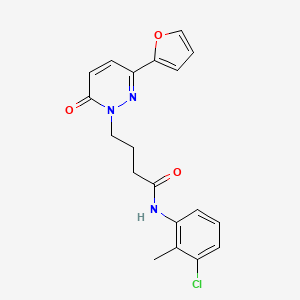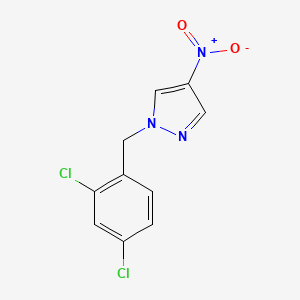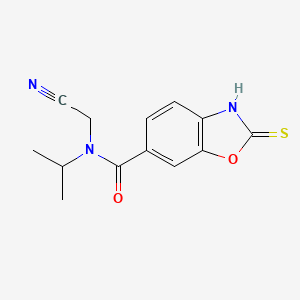
N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-13 and is a synthetic cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors in the body, which are responsible for a range of physiological and psychological functions. The purpose of
Mécanisme D'action
CB-13 interacts with the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is responsible for regulating various physiological and psychological functions, including pain, appetite, mood, and memory. CB-13 acts as an agonist, meaning that it activates these receptors and produces a range of effects, depending on the specific receptor subtype and location.
Biochemical and Physiological Effects:
CB-13 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CB-13 has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-13 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the main limitations of CB-13 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CB-13, including the development of novel synthetic cannabinoids with improved pharmacological properties and the identification of new therapeutic targets for CB-13 and other cannabinoids. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CB-13 on the endocannabinoid system and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CB-13 involves several steps, including the reaction of 2-amino-5-cyanobenzoxazole with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with thioacetamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of CB-13 is around 25%.
Applications De Recherche Scientifique
CB-13 has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and neuroscience. Some of the most promising research areas include the treatment of chronic pain, inflammation, and neurological disorders such as epilepsy and multiple sclerosis. CB-13 has also been studied for its potential use as an analgesic and as a treatment for addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8(2)16(6-5-14)12(17)9-3-4-10-11(7-9)18-13(19)15-10/h3-4,7-8H,6H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRHCOTNRMTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC2=C(C=C1)NC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)
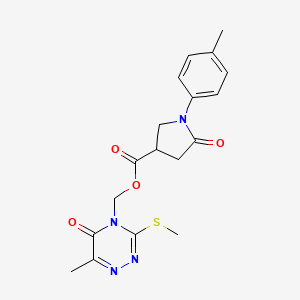
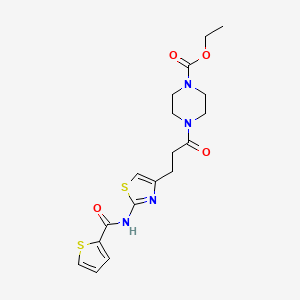
![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)
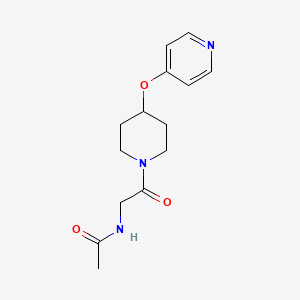
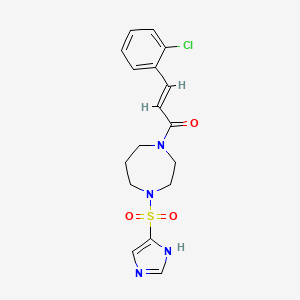
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
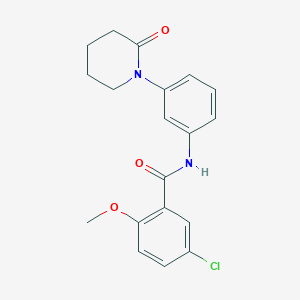
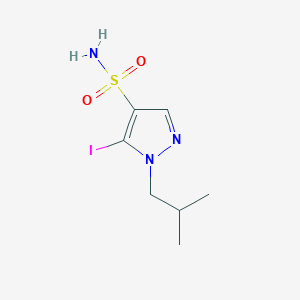
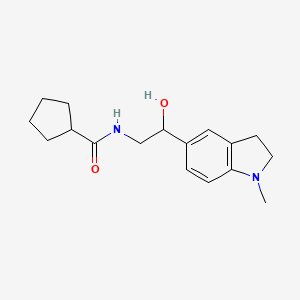
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)
